
环烷酸镍盐
描述
Nickel naphthenate are a class of compounds formed by the reaction of naphthenic acids with nickel ions. Naphthenic acids are a complex mixture of cyclopentyl and cyclohexyl carboxylic acids, primarily found in crude oil. These acids are known for their role in corrosion and emulsion stabilization in the oil industry. Nickel salts of naphthenic acids are used in various industrial applications due to their unique chemical properties .
科学研究应用
Nickel naphthenates have diverse applications in scientific research:
Chemistry: Used as catalysts in organic synthesis and polymerization reactions.
Biology: Studied for their potential antimicrobial properties.
Medicine: Investigated for their role in drug delivery systems and as potential anticancer agents.
Industry: Employed as stabilizers in rubber production and as corrosion inhibitors in the oil industry.
作用机制
Target of Action
Naphthenic acids, nickel salts primarily target the metal ions in diverse applications . Naphthenic acids are a complex mixture of predominately alkyl-substituted cycloaliphatic carboxylic acids and a small amount of acyclic acids present in crude oil, heavy oil, and in oil sands bitumen . They are toxic components in refinery wastewater and in oil sand extraction water and lead to corrosion problems within the oil refineries .
Mode of Action
The mode of action of Naphthenic acids, nickel salts involves a process where naphthenic acids occurring naturally in crude oil react with metal ions in the formation of water to produce organic salts as the reservoir fluid is depressurized during normal production They are covalent, hydrophobic coordination complexes .
Biochemical Pathways
It is known that naphthenic acids are mostly degraded aerobically through ring cleavage via the beta-oxidation pathway, which can be combined with other steps such as aromatization, alpha-oxidation, omega-oxidation, or activation as coenzyme a (coa) thioesters . Anaerobic NA degradation has also been reported via the production of benzoyl-CoA as an intermediate and/or through the involvement of methanogens or nitrate, sulfate, and iron reducers .
Pharmacokinetics
It is known that naphthenic acids are a complex mixture of organic compounds released during bitumen extraction from mined oil sands that are important contaminants of oil sands process-affected water (ospw) .
Result of Action
The result of the action of Naphthenic acids, nickel salts is the formation of organic salts as the reservoir fluid is depressurized during normal production . These salts can cause corrosion problems within the oil refineries . Moreover, they are toxic to aquatic organisms and, therefore, are a main target compound for OSPW .
Action Environment
The action of Naphthenic acids, nickel salts is influenced by environmental factors. For instance, the presence of specific electron acceptors, trace elements, and the composition of the microbial community can affect the degradation of naphthenic acids . Moreover, the formation of metal naphthenates can occur in more acidic reservoirs .
生化分析
Biochemical Properties
Studies have shown that they can interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Naphthenic acids, nickel salts can have significant effects on various types of cells and cellular processes. For instance, they have been shown to suppress plasma cholesterol concentration, indicating potential effects on cellular metabolism .
Molecular Mechanism
Their ability to interact with various biomolecules suggests that they may exert their effects through binding interactions, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of naphthenic acids, nickel salts can change over time. For example, repeated exposure to these compounds may lead to adverse health effects .
Dosage Effects in Animal Models
The effects of naphthenic acids, nickel salts can vary with different dosages in animal models. High doses can lead to toxic or adverse effects, such as hepatotoxicity .
Transport and Distribution
Their ability to interact with various biomolecules suggests that they may be transported and distributed through specific transporters or binding proteins .
Subcellular Localization
Their ability to interact with various biomolecules suggests that they may be directed to specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions: Naphthenic acids are typically extracted from petroleum distillates using aqueous base extraction. The resulting naphthenic acids are then reacted with nickel salts under controlled conditions to form nickel naphthenates. The reaction is usually carried out in an organic solvent, such as toluene, at elevated temperatures to ensure complete reaction .
Industrial Production Methods: Industrial production of nickel naphthenates involves the continuous extraction of naphthenic acids from crude oil fractions, followed by their reaction with nickel salts. The process is optimized to maximize yield and purity, often involving multiple extraction and purification steps .
化学反应分析
Types of Reactions: Nickel naphthenates undergo various chemical reactions, including:
Oxidation: Nickel naphthenates can be oxidized to form nickel oxides and other oxidation products.
Reduction: Reduction reactions can convert nickel naphthenates back to naphthenic acids and nickel metal.
Substitution: Nickel naphthenates can participate in substitution reactions where the nickel ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions.
Substitution: Metal salts like calcium chloride or magnesium sulfate are used in substitution reactions.
Major Products:
Oxidation: Nickel oxides and various organic oxidation products.
Reduction: Naphthenic acids and nickel metal.
Substitution: Metal naphthenates of the substituting metal.
相似化合物的比较
- Calcium naphthenates
- Iron naphthenates
- Manganese naphthenates
Comparison: Nickel naphthenates are unique due to their specific catalytic properties and higher stability compared to other metal naphthenates. While calcium and iron naphthenates are also used as stabilizers and corrosion inhibitors, nickel naphthenates offer superior performance in high-temperature applications and have distinct antimicrobial properties .
属性
IUPAC Name |
naphthalene-2-carboxylate;nickel(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H8O2.Ni/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEKYBOPAVTZKW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14NiO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark-green and viscous; Not soluble in water; [MSDSonline] | |
| Record name | Nickel naphthenate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2613 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
61788-71-4 | |
| Record name | Naphthenic acids, nickel salts | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthenic acids, nickel salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthenic acids, nickel salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



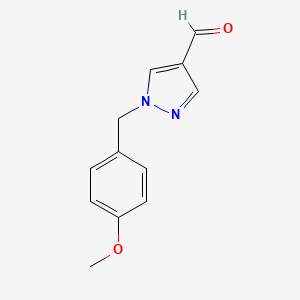
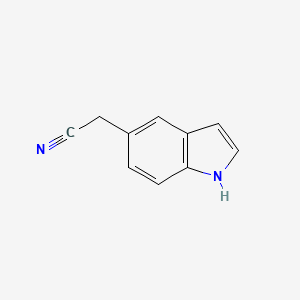

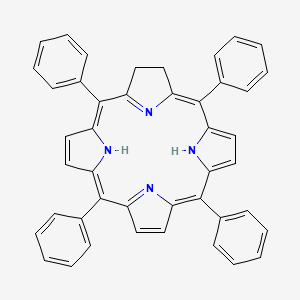

![Spiro[isoindoline-1,4'-piperidin]-3-one](/img/structure/B1590810.png)
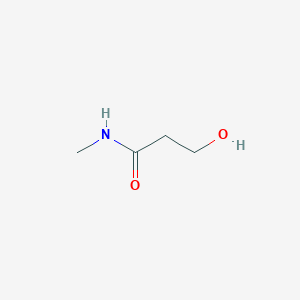
![Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1590812.png)
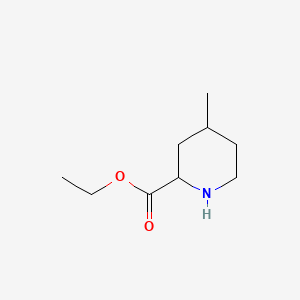



![Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B1590822.png)
